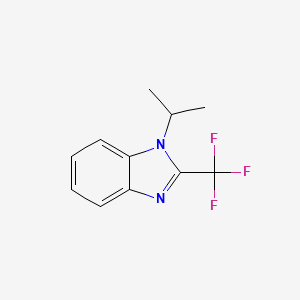
4-(1-azepanylmethyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azepanylmethyl)-2-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'Az-Met' and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
4-(1-azepanylmethyl)-2-methoxyphenol has been studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-(1-azepanylmethyl)-2-methoxyphenol is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been suggested that this compound may have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-azepanylmethyl)-2-methoxyphenol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which may help to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-azepanylmethyl)-2-methoxyphenol in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound exerts its effects.
Direcciones Futuras
There are several future directions for the study of 4-(1-azepanylmethyl)-2-methoxyphenol. One direction is to further investigate its mechanism of action. Understanding how this compound exerts its effects may help to identify new therapeutic targets for the treatment of various diseases. Another direction is to study the potential use of this compound in combination with other drugs or therapies. It may be possible to enhance the therapeutic effects of this compound by combining it with other drugs or therapies. Finally, future studies may focus on the development of new synthetic methods for the production of 4-(1-azepanylmethyl)-2-methoxyphenol, which may help to improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of 4-(1-azepanylmethyl)-2-methoxyphenol has been reported using different methods. One of the methods involves the reaction of 2-methoxyphenol with 1-azepanemethyl chloride in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-methoxyphenol with 1-azepanemethyl bromide in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
4-(azepan-1-ylmethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-14-10-12(6-7-13(14)16)11-15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSURAFKUFMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)
![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)


![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)

![4-(benzylthio)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5757971.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)